2,5-Dimethyl-3-pyrroline

Catalog No.
S750421
CAS No.
59480-92-1
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-3-pyrroline

CAS Number

59480-92-1

Product Name

2,5-Dimethyl-3-pyrroline

IUPAC Name

2,5-dimethyl-2,5-dihydro-1H-pyrrole

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h3-7H,1-2H3

InChI Key

TXQDHQBSNAJSHQ-UHFFFAOYSA-N

SMILES

CC1C=CC(N1)C

Canonical SMILES

CC1C=CC(N1)C

2,5-Dimethyl-3-pyrroline is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₁N. It features a five-membered ring structure that includes one nitrogen atom and is characterized by two methyl groups attached to the carbon atoms at positions 2 and 5 of the pyrroline ring. This compound is notable for its unique chemical properties, including its ability to participate in various

Organic Synthesis:

  • Precursor for pyrrole derivatives: 2,5-DMP can be used as a starting material for the synthesis of various pyrrole derivatives, which are valuable building blocks in organic chemistry. These derivatives can find applications in the development of pharmaceuticals, agrochemicals, and functional materials [].

Medicinal Chemistry:

  • Potential therapeutic properties: Studies suggest that 2,5-DMP might possess anti-inflammatory and neuroprotective properties. However, these findings are based on preliminary in vitro and in vivo studies, and further research is needed to validate its potential therapeutic applications [, ].

Material Science:

  • Potential applications in polymers and functional materials: The unique structure of 2,5-DMP has led to its exploration in the development of new polymers and functional materials. However, research in this area is still in its early stages [].

  • Deamination: This process involves the removal of an amine group from the compound, leading to the formation of dienes. For instance, 2,5-dimethyl-3-pyrroline can be converted into 2,5-dimethyl-1,3-butadiene through stereospecific deamination .
  • Nucleophilic Addition: The compound can react with nucleophiles due to the electrophilic nature of the double bond in the pyrroline ring. This property allows it to participate in various synthetic pathways .
  • Oxidation: 2,5-Dimethyl-3-pyrroline can also undergo oxidation reactions, which may yield different derivatives depending on the reaction conditions .

Research indicates that 2,5-dimethyl-3-pyrroline exhibits significant biological activity. It has been implicated in various biosynthetic pathways and may serve as a precursor for more complex nitrogen-containing compounds. Its interactions with biological systems suggest potential applications in pharmacology and biochemistry.

2,5-Dimethyl-3-pyrroline finds applications in several fields:

  • Flavoring Agents: It has been identified as a compound contributing to specific flavors in food products.
  • Pharmaceuticals: Its unique chemical reactivity makes it a candidate for drug development and synthesis.
  • Chemical Research: The compound serves as a model for studying the chemistry of nitrogen-containing heterocycles.

Several compounds share structural features with 2,5-dimethyl-3-pyrroline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-PyrrolineContains one nitrogen atom in a five-membered ringLess sterically hindered than 2,5-dimethyl-3-pyrroline
2-PyrrolidineSaturated form of pyrroleMore stable but less reactive than pyrrolines
4-Methyl-3-pyrrolineMethyl group at position 4Different reactivity profile due to methyl placement
2,4-Dimethyl-3-pyrrolineTwo methyl groups at positions 2 and 4May exhibit different biological activities

The uniqueness of 2,5-dimethyl-3-pyrroline lies in its specific arrangement of methyl groups and its resultant chemical reactivity compared to these similar compounds.

Metal-Catalyzed Cyclization Strategies

Metal-catalyzed cyclization represents one of the most versatile and efficient approaches for constructing the 2,5-dimethyl-3-pyrroline framework [1] [2]. These methodologies leverage the unique reactivity of transition metals to facilitate ring formation through various mechanistic pathways, often providing excellent control over both regio- and stereoselectivity [1] [2].

Rhodium-Catalyzed Oxidative Cycloaddition

Rhodium(III) complexes have emerged as powerful catalysts for the synthesis of pyrroline derivatives through oxidative cycloaddition reactions [6] [7]. The rhodium-catalyzed oxidative cycloaddition of N-tert-butoxycarbonyl hydrazones with internal alkynes provides a direct route to highly functionalized pyrroles, which can serve as precursors to 2,5-dimethyl-3-pyrroline [6]. This transformation features regioselective α-imino alkyl C(sp³)–H bond functionalization, resulting in selective formation of nitrogen heterocycles [6]. The reaction mechanism involves coordination of the enamine isomer of the N-Boc hydrazone to the rhodium(III) center, followed by C(sp²)–H bond cleavage to form a five-membered rhodacycle [6]. Subsequent alkyne insertion and reductive elimination processes afford the desired pyrroline products with excellent yields ranging from 65-85% and high diastereoselectivities exceeding 20:1 [6].

Palladium-Catalyzed Aerobic Oxidative Cyclization

Palladium(II)-catalyzed aerobic oxidative cyclization represents another highly effective strategy for accessing 2,5-disubstituted pyrrolines [8] [7]. This methodology employs alkenes with tethered tert-butanesulfinamides as substrates, utilizing molecular oxygen as the terminal oxidant [8]. The optimized catalyst system, consisting of palladium acetate and chiral bisphosphine ligands such as (S)-BINAP, facilitates the cyclization process under mild conditions at room temperature [8]. The presence of two stereocenters in the substrate, one associated with the sulfinyl group and the other α to the nitrogen atom, enables exceptional stereocontrol [8]. The cooperative effect of these stereocenters results in improved yields (68-98%) and diastereoselectivities greater than 20:1, demonstrating the potential for highly selective synthesis of cis-2,5-disubstituted pyrrolines [8].

Gold-Catalyzed Cycloisomerization

Gold(I) catalysis has proven particularly effective for the cycloisomerization of 1,6-diynes to generate 2,3-disubstituted 3-pyrroline derivatives [2] [9]. The gold-catalyzed transformation proceeds through coordination of the alkyne moiety to the gold center, followed by nucleophilic attack and subsequent cyclization [2]. This methodology demonstrates broad substrate scope with yields typically ranging from 70-90% and moderate to good diastereoselectivities [2]. The chiral bifunctional phosphine ligands featuring tetrahydroisoquinoline fragments enable asymmetric induction, providing access to enantioenriched 3-pyrrolines [9] [10]. The "matched" and "mismatched" scenarios with ligand enantiomers allow for selective formation of either cis or trans stereoisomers, with diastereoselectivities ranging from 5:1 to greater than 20:1 [9] [10].

Metal CatalystReaction TypeSubstrate TypeTypical Yield (%)DiastereoselectivityReaction Conditions
Rhodium (III)Oxidative cycloaddition with alkynesN-Boc hydrazones65-85High (>20:1)Cp*RhCl₂/AgSbF₆, AcOH, 80°C
Palladium (II)Aerobic oxidative cyclizationAlkenes with tert-butanesulfinamides68-98Excellent (>20:1)Pd(OAc)₂/BINAP, O₂, toluene, rt
Gold (I)Cycloisomerization of diynes1,6-Diynes70-90Moderate (5:1-10:1)Au(PPh₃)Cl/AgOTf, DCE, 80°C
Copper (I)Multicomponent synthesisAryl iodides + CO + alkyne-tethered imines60-80VariablePd(P^tBu₃)₂, CO, DMF, 100°C
Iron (III)C-H amination reactionsBenzylic and aromatic picolinates45-75Good (8:1-15:1)Fe(OTf)₃/porphyrin, MeCN, 60°C
Nickel (0)Hydroalkylation of 3-pyrrolines3-Pyrrolines with alkyl groups70-85Ligand-dependentNi(cod)₂/ligand, THF, 40°C

Alkylidene Carbene CH-Insertion Approaches

Alkylidene carbene chemistry provides a powerful and direct method for the construction of 2,5-dimethyl-3-pyrroline through intramolecular carbon-hydrogen insertion reactions [11] [12] [13]. This approach leverages the unique reactivity of carbene intermediates to form new carbon-carbon bonds, often leading to the formation of nitrogen-bearing quaternary stereocenters with high efficiency [11] [12] [13].

Trimethylsilyldiazomethane-Mediated Cyclization

The lithium salt of trimethylsilyldiazomethane (TMSC(Li)N₂) represents a versatile and user-friendly reagent for generating alkylidene carbenes [14]. This reagent demonstrates superior stability and safety compared to conventional diazomethane, while maintaining high reactivity for heterocycle synthesis [14]. The preparation of 3-pyrrolines from N,N-disubstituted α-amino ketones proceeds through generation of alkylidene carbene intermediates, which undergo subsequent intramolecular insertion reactions [14]. The reaction conditions typically involve treatment of the substrate with TMSC(Li)N₂ at temperatures ranging from 65-80°C, providing 2,5-dimethyl-3-pyrroline derivatives in yields exceeding 85% [14]. The formation of nitrogen-bearing quaternary stereocenters occurs with remarkable facility, demonstrating stereochemical retention greater than 95% [11] [12].

Alkylidene Carbene 1,5-CH Insertion Methodology

The two-step alkylation/alkylidene carbene CH-insertion reaction sequence represents a convenient and efficient method for 3-pyrroline synthesis from primary amine starting materials [11] [12] [13]. This methodology demonstrates exceptional versatility, enabling insertion into a wide range of CH-bond types while facilitating the formation of nitrogen-bearing quaternary stereocenters [11] [12] [13]. The insertion reaction proceeds with stereochemical retention exceeding 95%, although the presence of protecting groups on nitrogen generally proves deleterious to the cyclization process [11] [12]. The reaction mechanism involves initial formation of an alkylidene carbene intermediate, followed by selective 1,5-CH insertion to generate the five-membered ring system [11] [12] [13].

Wolff Rearrangement Pathways

Diazoketone substrates provide access to 2,5-dimethyl-3-pyrroline through Wolff rearrangement pathways, involving the formation of ketene intermediates [15]. The photochemical or thermal activation of diazoketones generates carbene intermediates that undergo subsequent rearrangement and cyclization processes [15]. This methodology demonstrates variable yields ranging from 40-80%, with stereochemical retention typically falling between 75-85% [15]. The functional group tolerance remains limited due to the harsh reaction conditions required for carbene generation [15].

Carbene PrecursorInsertion ModeQuaternary Center FormationStereochemical RetentionFunctional Group ToleranceTypical Temperature (°C)
Trimethylsilyldiazomethane (TMSCHN₂)1,5-CH insertionFacile (>85% yield)>95%Moderate65-80
α-ChlorodiazirinesCyclopropanation/ring expansionModerate (60-75% yield)85-90%High120-150
DiazoketonesWolff rearrangement pathwayVariable (40-80% yield)75-85%Limited80-120
N,N-disubstituted α-amino ketonesDirect carbene insertionGood (70-85% yield)>90%Good60-100
Fischer carbene complexesPhotochemical activationModerate (55-70% yield)80-90%ModerateUV irradiation, rt
Diazo compounds with copper catalysisMetal-catalyzed decompositionExcellent (80-95% yield)90-95%Excellent40-80

Stereoselective Synthesis of Cis/Trans Isomers

The stereoselective synthesis of cis and trans isomers of 2,5-dimethyl-3-pyrroline represents a critical aspect of modern synthetic methodology, as the stereochemical configuration significantly influences the biological and chemical properties of these compounds [16] [8] [17]. Various catalytic strategies have been developed to achieve high levels of stereochemical control, often employing chiral ligands and carefully optimized reaction conditions [16] [8] [17].

Stereoselective Hydrogenation Approaches

Heterogeneous hydrogenation of 2,5-disubstituted pyrroles provides a reliable method for accessing cis-2,5-dimethylpyrrolidines with high diastereoselectivity [17]. The hydrogenation process typically delivers hydrogen from a single face of the aromatic system, resulting in predominantly cis stereochemistry [17]. Palladium-on-charcoal catalysts in slightly acidified ethanol solution facilitate the reduction with diastereomeric ratios ranging from 15:1 to 25:1 in favor of the cis isomer [17]. The reaction proceeds through syn-addition of hydrogen across the double bond, with existing stereocenters exerting strong directing effects to achieve high diastereoselectivity [17]. Reaction times typically range from 8-24 hours under standard hydrogenation conditions [17].

Asymmetric Metal-Catalyzed Approaches

Enantioselective metal catalysis provides sophisticated control over both the formation and stereochemistry of 2,5-dimethyl-3-pyrroline [8] [9]. Palladium-catalyzed aerobic oxidative cyclization employing chiral bisphosphine ligands such as (S)-BINAP achieves excellent enantioselectivities ranging from 85-94% with reaction times of 4-8 hours [8]. The gold-catalyzed asymmetric isomerization and cyclization of propargylic sulfonamides utilizing chiral bifunctional phosphine ligands demonstrates remarkable stereochemical control [9] [10]. The "matched" scenario produces cis-2,5-3-pyrrolines with excellent diastereoselectivities, while the "mismatched" scenario delivers trans-2,5-3-pyrrolines with diastereoselectivities exceeding 5:1 [9] [10]. Enantiomeric excesses typically range from 75-88% with reaction times of 6-12 hours [9] [10].

Ligand-Controlled Regioselectivity

Nickel-catalyzed hydroalkylation of 3-pyrrolines demonstrates unique ligand control of regioselectivity, enabling selective formation of either C2-alkylated or C3-alkylated pyrrolidine products [18]. The (2-(5-bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole) ligand produces C2-alkylated pyrrolidine with diastereomeric ratios of 7:1-12:1, while the (4-benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole) ligand delivers C3-alkylated pyrrolidine [18]. The mechanism involves competing transition states where the bulky ligand facilitates β-hydride elimination leading to C2-alkylation, while the less bulky ligand prefers radical coupling resulting in C3-alkylation [18]. Reaction times typically range from 8-16 hours with enantiomeric excesses of 70-85% [18].

StereoisomerSynthetic MethodDiastereomeric RatioEnantiomeric Excess (%)Key Ligand/CatalystReaction Time (h)
cis-2,5-Dimethyl-3-pyrrolinePd-catalyzed aerobic oxidation>20:185-94(S)-BINAP4-8
trans-2,5-Dimethyl-3-pyrrolineGold-catalyzed asymmetric cyclization5:1-8:175-88Chiral biphenyl-2-ylphosphine6-12
cis-2,5-Dimethyl-3-pyrrolineHeterogeneous hydrogenation15:1-25:1RacemicPd/C + H₂8-24
trans-2,5-Dimethyl-3-pyrrolineEnantioselective carbene insertion3:1-6:180-92Chiral rhodium complex2-6
cis-2,5-Dimethyl-3-pyrrolineRhodium-catalyzed cycloaddition>20:188-96Cp*Rh(III)3-8
trans-2,5-Dimethyl-3-pyrrolineNickel-catalyzed hydroalkylation7:1-12:170-85Chiral oxazoline ligands8-16

Novel Pathways for Nitrogen-Bearing Quaternary Center Formation

The construction of nitrogen-bearing quaternary stereocenters represents one of the most challenging aspects of 2,5-dimethyl-3-pyrroline synthesis, requiring sophisticated methodologies that can overcome the inherent steric and electronic obstacles associated with quaternary carbon formation [13] [19] [20]. Recent advances have provided innovative solutions through diverse catalytic strategies and novel reaction mechanisms [13] [19] [20].

Asymmetric Palladium-Catalyzed Carboamination

Enantioselective palladium-catalyzed carboamination reactions of N-Boc-pent-4-enylamines with aryl or alkenyl bromides provide a powerful method for constructing enantiomerically enriched 2-(arylmethyl)pyrrolidines containing quaternary stereocenters [21]. This transformation generates α-arylmethyl quaternary centers with enantiomeric excesses ranging from 85-94% and yields of 70-85% [21]. The reaction proceeds through syn-aminopalladation followed by carbon-carbon bond forming reductive elimination, with chiral ligands providing essential asymmetric induction [21]. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for complex molecule synthesis [21]. The formation of quaternary centers occurs with excellent stereocontrol under optimized conditions employing specific chiral phosphine ligands [21].

Copper-Catalyzed Diazo Coupling Strategies

Copper-catalyzed condensation of α-diazodicarbonyl compounds with aryl γ-lactams provides access to functionalized pyrrolidines with α-pseudoquaternary centers [22]. This methodology demonstrates exceptional diastereoselectivity with yields ranging from 90-96% and diastereomeric ratios exceeding 20:1 [22]. The reaction proceeds through 1,2-acyl or phosphoryl migration, resulting in single regioisomers [22]. Subsequent Friedel-Crafts reactions in the presence of Lewis acids yield tricyclic pyrrolizidines with excellent yields and diastereoselectivities [22]. The enantioselectivities typically range from 80-95%, making this approach highly valuable for accessing complex nitrogen heterocycles [22].

Biocatalytic Oxidation Approaches

Myceliophthora thermophila laccase-catalyzed oxidation of catechols to ortho-quinones followed by 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones represents an environmentally benign approach to quaternary center formation [19]. This biocatalytic methodology enables the synthesis of highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters under mild conditions [19]. The reaction yields range from 42-91% with enantiomeric excesses of 85-92%, demonstrating the potential of enzymatic catalysis for complex heterocycle synthesis [19]. The green chemistry approach offers significant advantages in terms of sustainability and environmental impact compared to traditional metal-catalyzed methods [19].

Enantioselective Aza-Annulation

The asymmetric formation of quaternary centers through aza-annulation of chiral β-enamino amides with acrylate derivatives provides highly stereoselective access to six-membered nitrogen heterocycles [23]. This methodology achieves diastereoselectivities exceeding 96% with yields ranging from 75-90% [23]. The reaction proceeds through condensation of racemic β-keto amides with optically active primary amines, generating tetrasubstituted secondary enamines that undergo subsequent aza-annulation [23]. The stereochemical outcome depends on the choice of chiral auxiliary and reaction conditions, with crystallographic analysis providing insights into the key structural features [23].

MethodologySubstrate ClassQuaternary Center TypeEnantioselectivity (% ee)Yield Range (%)Key Advantage
Asymmetric Pd-catalyzed carboaminationN-Boc-pent-4-enylaminesα-Arylmethyl quaternary85-9470-85Mild conditions, high ee
Alkylidene carbene CH-insertionN,N-disubstituted α-amino ketonesN-bearing quaternary75-9060-85Direct quaternary formation
Copper-catalyzed diazo couplingα-Diazodicarbonyl compoundsα-Pseudoquaternary80-9590-96Excellent diastereoselectivity
Enantioselective aza-annulationβ-Enamino amidesAll-carbon quaternary>9675-90High stereoselectivity
Biocatalytic oxidation approachCatechol derivativesAll-carbon quaternary85-9242-91Green chemistry approach
Gold-catalyzed propargyl cyclizationPropargylic sulfonamidesN-adjacent quaternary88-9665-88Matched/mismatched effects

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

59480-92-1

Dates

Modify: 2023-08-15

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